Roxithromycin Impurity F
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Overview
Description
Roxithromycin Impurity F is a byproduct found in the synthesis of roxithromycin, a semi-synthetic 14-membered macrolide antibiotic. Roxithromycin is derived from erythromycin A, and the impurities present in erythromycin A undergo similar modifications to form various analogs, including this compound .
Preparation Methods
The preparation of Roxithromycin Impurity F involves the semi-synthetic modification of erythromycin A. The synthetic route typically includes the substitution of the 9-keto group of erythromycin A with an ether-oxime chain . The industrial production methods involve fermentation processes that are not entirely selective, leading to the presence of various impurities, including this compound .
Chemical Reactions Analysis
Roxithromycin Impurity F undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxime derivatives, while reduction may yield alcohol derivatives .
Scientific Research Applications
Roxithromycin Impurity F has several scientific research applications, including:
Chemistry: It is used in the study of macrolide antibiotics and their impurities to understand their chemical properties and behavior.
Biology: It is used to study the biological activity and toxicity of impurities in macrolide antibiotics.
Medicine: Research on this compound helps in understanding its impact on the efficacy and safety of roxithromycin as a therapeutic agent.
Mechanism of Action
The mechanism of action of Roxithromycin Impurity F is not well-documented. it is known that roxithromycin, the parent compound, exerts its antibacterial action by binding to the bacterial ribosome and interfering with protein synthesis. Roxithromycin binds to the 50S subunit of bacterial ribosomes and inhibits the translocation of peptides, thereby preventing bacterial growth .
Comparison with Similar Compounds
Roxithromycin Impurity F can be compared with other impurities found in erythromycin A, such as erythromycins B, C, D, E, and F. These impurities have similar 9-keto groups that are substituted by ether-oxime chains to form various analogs . The uniqueness of this compound lies in its specific structural modifications and its impact on the overall efficacy and safety of roxithromycin .
Properties
IUPAC Name |
14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H74N2O15/c1-14-28-40(10,48)33(44)23(4)30(42-52-20-51-16-15-49-12)21(2)18-38(8,47)35(57-37-31(43)27(41-11)17-22(3)53-37)24(5)32(25(6)36(46)55-28)56-29-19-39(9,50-13)34(45)26(7)54-29/h21-29,31-35,37,41,43-45,47-48H,14-20H2,1-13H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLDACGFXJHOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H74N2O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.